molecular formula C10H5ClFNOS2 B2491743 (5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 217316-44-4

(5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B2491743
CAS No.: 217316-44-4
M. Wt: 273.72
InChI Key: KBELKNAFHSPQRM-YWEYNIOJSA-N
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Description

(5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the double bond or the thiazole ring, leading to various reduced derivatives.

    Substitution: The chloro and fluoro substituents on the benzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, potentially serving as a lead compound in drug discovery.

Medicine

In medicinal chemistry, (5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets relevant to various diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
  • (5E)-5-(2-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
  • (5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Uniqueness

The presence of both chloro and fluoro substituents in (5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one may confer unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNOS2/c11-6-2-1-3-7(12)5(6)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBELKNAFHSPQRM-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/2\C(=O)NC(=S)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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